Fenoterol-d6 Hydrobromide

LC-MS/MS Method Validation Matrix Effect Correction

In LC-MS/MS bioanalysis, matrix effects and ionization variability compromise Fenoterol quantification when unlabeled analogs are used as internal standards. Fenoterol-d6 Hydrobromide resolves this with a +6 Da mass shift, enabling the mass spectrometer to discriminate analyte from IS. - Corrects for matrix effects, extraction recovery, and ionization suppression/enhancement. - Ensures assay precision and accuracy meeting FDA/EMA bioanalytical method validation guidelines. - Supplied as a ≥98% pure reference standard for ANDA method development and routine QC.

Molecular Formula C17H22BrNO4
Molecular Weight 390.307
CAS No. 1286129-04-1
Cat. No. B588362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoterol-d6 Hydrobromide
CAS1286129-04-1
Synonyms5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl-d6]-1,3-benzenediol Hydrobromide;  1-(3,5-Dihydroxyphenyl)-2-[2-(3-p-hydroxyphenyl)propylamino-d6]_x000B_ethanol Hydrobromide;  Airum-d6;  Berotec-d6;  Dosberotec-d6;  Fenoterol-d6 Bromide;  Partusis
Molecular FormulaC17H22BrNO4
Molecular Weight390.307
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
InChIInChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D;
InChIKeySGZRQMALQBXAIQ-JOJSIGTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoterol-d6 Hydrobromide (CAS 1286129-04-1): A Deuterated β2-Agonist Reference Standard for Analytical Quantification


Fenoterol-d6 Hydrobromide (CAS 1286129-04-1) is a stable isotope-labeled analog of the β2-adrenergic receptor agonist Fenoterol Hydrobromide, in which six hydrogen atoms are replaced by deuterium. It is primarily supplied as a high-purity reference standard (typically ≥98%) for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise quantification of the unlabeled parent drug in complex biological matrices. As a labeled reference material, it is not intended for therapeutic use but is a critical tool for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical and biomedical research [1].

Why Fenoterol-d6 Hydrobromide Cannot Be Replaced by Unlabeled Fenoterol or Other Analogs in Quantitative Bioanalysis


Generic substitution of Fenoterol-d6 Hydrobromide with unlabeled Fenoterol Hydrobromide or structurally similar β2-agonists is fundamentally invalid for quantitative LC-MS/MS workflows. The deuterium labeling creates a distinct mass difference (e.g., +6 Da) that allows the mass spectrometer to differentiate it from the endogenous analyte [1]. Using an unlabeled analog as an internal standard fails to correct for matrix effects, ionization suppression/enhancement, and extraction recovery variations that occur during sample preparation and analysis . This results in inaccurate quantification, poor assay precision, and a failure to meet regulatory validation guidelines (e.g., FDA, EMA) for bioanalytical method validation, where stable isotope-labeled internal standards (SIL-IS) are the recommended best practice.

Quantitative Differentiation of Fenoterol-d6 Hydrobromide: Head-to-Head Analytical Performance Data


Enhanced LC-MS/MS Quantification Accuracy via Isotopic Internal Standardization

Fenoterol-d6 Hydrobromide provides superior quantification accuracy as a stable isotope-labeled internal standard (SIL-IS) compared to a structural analog. By co-eluting with the analyte (Fenoterol) and undergoing identical ionization processes, it corrects for matrix-induced ion suppression/enhancement and extraction variability, which is a critical requirement for robust LC-MS/MS assays .

LC-MS/MS Method Validation Matrix Effect Correction

Defined Mass Shift (m/z) for Unambiguous Analyte Discrimination in LC-MS

The replacement of six hydrogen atoms with deuterium results in a distinct and predictable mass shift of +6 Da, which is critical for selective detection and quantification of the analyte in the presence of the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in LC-MS/MS [1].

Mass Spectrometry Internal Standard m/z Discrimination

Regulatory-Grade Purity for Method Validation and QC

Fenoterol-d6 Hydrobromide is routinely supplied with a certified chemical purity of ≥98%, ensuring that the internal standard itself does not introduce significant impurities that could interfere with the quantification of the target analyte . This high purity is essential for robust method validation and routine QC applications in regulated environments [1].

Chemical Purity Method Validation Regulatory Compliance

High Isotopic Enrichment for Minimized Interference

The product is specified with a high level of isotopic enrichment, typically 97 atom % D . This high enrichment minimizes the presence of unlabeled (d0) Fenoterol in the internal standard, which would otherwise contribute to the analyte signal and lead to an overestimation of Fenoterol concentrations, especially at the lower limit of quantification (LLOQ) .

Isotopic Purity Deuterium Enrichment Method Selectivity

Primary Application Scenarios for Fenoterol-d6 Hydrobromide in Quantitative Bioanalysis and Pharmaceutical QC


Quantitative LC-MS/MS Bioanalysis of Fenoterol in Pharmacokinetic (PK) and Clinical Studies

Fenoterol-d6 Hydrobromide is the essential internal standard for developing and validating LC-MS/MS methods to measure Fenoterol concentrations in biological fluids (plasma, urine) from preclinical and clinical pharmacokinetic studies. Its use corrects for matrix effects and extraction variability, enabling accurate determination of key PK parameters (Cmax, AUC, t1/2) with the precision required for regulatory submission [1].

Method Validation (AMV) and Quality Control (QC) for ANDA Submissions

In the generic pharmaceutical industry, Fenoterol-d6 Hydrobromide is used during analytical method validation (AMV) and routine QC release testing of Fenoterol drug products and APIs. It serves as a reference standard to demonstrate method accuracy, precision, and specificity, a critical component of Abbreviated New Drug Applications (ANDAs) [1].

Traceable Calibration and System Suitability Testing

The compound is employed as a traceable calibration standard for the preparation of calibration curves and quality control samples. Its use in daily system suitability tests ensures that the LC-MS/MS instrument is performing within acceptable parameters before analyzing study samples, providing long-term data integrity and reproducibility [1].

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